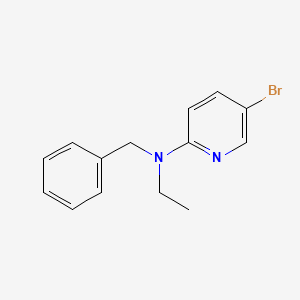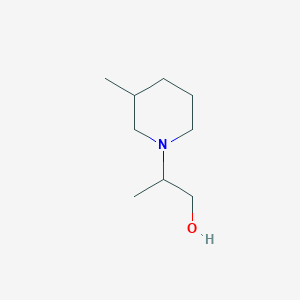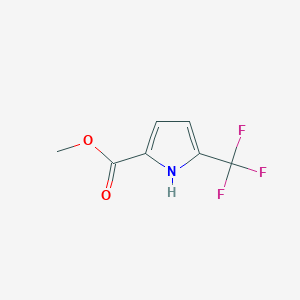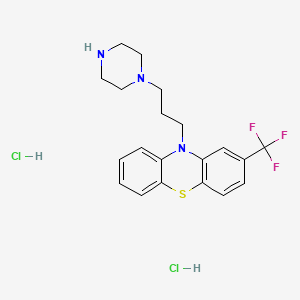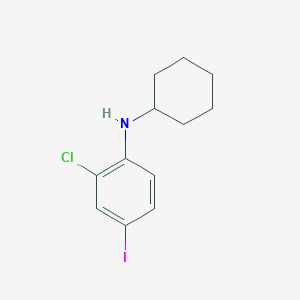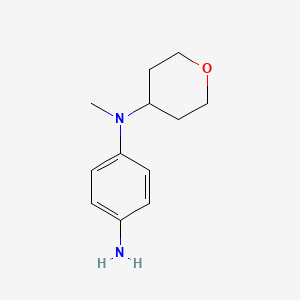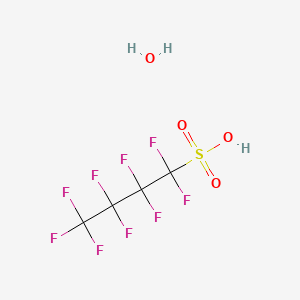
Nonafluorbutansulfonsäurehydrat
Übersicht
Beschreibung
Nonafluorobutanesulfonic acid hydrate is a colorless liquid that is considered a superacid due to its extremely high acidity. This compound is part of the perfluoroalkyl sulfonic acids family, which are known for their chemical inertness and thermal stability. The molecular formula of nonafluorobutanesulfonic acid hydrate is C4HF9O3S·H2O .
Wissenschaftliche Forschungsanwendungen
Nonafluorobutanesulfonic acid hydrate has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in organic synthesis reactions due to its superacid properties . In biology and medicine, it is utilized in the preparation of materials with specific surface properties, such as coatings and polymer films . Its unique properties also make it valuable in industrial applications, including the production of fluorosurfactants and other specialized materials .
Wirkmechanismus
Target of Action
Nonafluorobutanesulfonic acid hydrate, also known as Nonafluorobutanesulphonic acid hydrate, is a superacid . As such, its primary targets are typically basic compounds or substances that can undergo acid-base reactions .
Mode of Action
The compound interacts with its targets through acid-base reactions . As a superacid, it can donate protons to basic compounds, resulting in the formation of conjugate bases and acids . This interaction can lead to significant changes in the chemical properties of the target compounds .
Biochemical Pathways
The exact biochemical pathways affected by Nonafluorobutanesulfonic acid hydrate can vary depending on the specific targets and the environment in which the reactions occur . In general, the compound’s superacid properties can influence a wide range of biochemical reactions, particularly those involving proton transfer .
Pharmacokinetics
As a superacid, it is likely to have strong reactivity and may be rapidly metabolized or excreted .
Result of Action
The molecular and cellular effects of Nonafluorobutanesulfonic acid hydrate’s action are largely dependent on its targets and the specific biochemical pathways it affects . By acting as a superacid, it can induce significant changes in the chemical properties of target compounds, potentially altering their function or activity .
Action Environment
The action, efficacy, and stability of Nonafluorobutanesulfonic acid hydrate can be influenced by various environmental factors . These may include the presence of other compounds, pH, temperature, and other conditions that can affect acid-base reactions .
Biochemische Analyse
Biochemical Properties
Nonafluorobutanesulfonic acid hydrate plays a significant role in biochemical reactions due to its strong acidic nature. It can act as a catalyst in the synthesis of various organic compounds. For instance, it is used in the synthesis of 6-chloro-6H-dibenz[c,e][1,2]oxaphosphorin and N-benzylpyridin-2-amine . The compound interacts with enzymes and proteins by protonating functional groups, which can alter the enzyme’s activity and stability. Nonafluorobutanesulfonic acid hydrate can also interact with other biomolecules, such as nucleic acids, by disrupting hydrogen bonding and altering their structure and function.
Cellular Effects
Nonafluorobutanesulfonic acid hydrate has various effects on different types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s strong acidic nature can lead to the protonation of cellular components, which can disrupt normal cellular functions. For example, it can affect the activity of ion channels and transporters, leading to changes in ion homeostasis and cellular signaling . Additionally, nonafluorobutanesulfonic acid hydrate can impact gene expression by altering the structure of nucleic acids and affecting the binding of transcription factors.
Molecular Mechanism
The molecular mechanism of nonafluorobutanesulfonic acid hydrate involves its strong acidic properties, which allow it to protonate various biomolecules. This protonation can lead to enzyme inhibition or activation, depending on the enzyme’s active site and the nature of the interaction . For example, nonafluorobutanesulfonic acid hydrate can inhibit enzymes by protonating key amino acid residues in the active site, preventing substrate binding and catalysis. Conversely, it can activate enzymes by stabilizing the transition state or altering the enzyme’s conformation. The compound can also affect gene expression by protonating nucleic acids and disrupting the binding of transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nonafluorobutanesulfonic acid hydrate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture . This degradation can lead to changes in its biochemical properties and effects on cellular function. Long-term exposure to nonafluorobutanesulfonic acid hydrate can result in cumulative effects on cells, such as altered gene expression and disrupted cellular metabolism.
Dosage Effects in Animal Models
The effects of nonafluorobutanesulfonic acid hydrate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can cause toxic or adverse effects, such as weight loss, somnolence, and decreased activity . The threshold for these effects depends on the specific animal model and the route of administration. It is essential to carefully control the dosage to avoid potential toxicity and adverse effects.
Metabolic Pathways
Nonafluorobutanesulfonic acid hydrate is involved in various metabolic pathways, primarily due to its strong acidic properties. It can interact with enzymes and cofactors involved in metabolic processes, altering their activity and stability . For example, the compound can affect the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolic flux and metabolite levels. Additionally, nonafluorobutanesulfonic acid hydrate can impact the synthesis and degradation of biomolecules, such as nucleic acids and proteins, by altering the activity of enzymes involved in these processes.
Transport and Distribution
Within cells and tissues, nonafluorobutanesulfonic acid hydrate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and within different cellular compartments . The compound’s strong acidic nature allows it to protonate and bind to various cellular components, affecting its localization and accumulation. For example, nonafluorobutanesulfonic acid hydrate can accumulate in acidic organelles, such as lysosomes, where it can exert its effects on cellular function.
Subcellular Localization
Nonafluorobutanesulfonic acid hydrate’s subcellular localization is influenced by its strong acidic properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to acidic organelles, such as lysosomes, where it can protonate and disrupt the function of various biomolecules. Additionally, nonafluorobutanesulfonic acid hydrate can interact with proteins and nucleic acids in the nucleus, affecting gene expression and cellular metabolism.
Vorbereitungsmethoden
Nonafluorobutanesulfonic acid hydrate can be synthesized through various methods. One common synthetic route involves reacting 1-iodononafluorobutane with sodium dithionite in the presence of sodium bicarbonate in an acetonitrile/water mixture . This reaction yields nonafluorobutanesulfonic acid, which can then be hydrated to form the hydrate version.
Analyse Chemischer Reaktionen
Nonafluorobutanesulfonic acid hydrate undergoes several types of chemical reactions, primarily due to its strong acidic nature. It can participate in acid-base neutralization reactions with common bases. Additionally, it can act as a catalyst in various organic synthesis reactions, such as the synthesis of 6-chloro-6H-dibenz[c,e][1,2]oxaphosphorin and N-benzylpyridin-2-amine . The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Nonafluorobutanesulfonic acid hydrate is unique among similar compounds due to its combination of high acidity, chemical inertness, and thermal stability. Similar compounds include perfluorobutanesulfonic acid, perfluorooctanesulfonic acid, and perfluorodecanesulfonic acid . While these compounds share some properties, nonafluorobutanesulfonic acid hydrate stands out for its specific applications in catalysis and material science.
Eigenschaften
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF9O3S.H2O/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;/h(H,14,15,16);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEQYJCPIAPLHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)S(=O)(=O)O)(F)F)(C(F)(F)F)(F)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F9O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59933-66-3 | |
| Record name | 59933-66-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



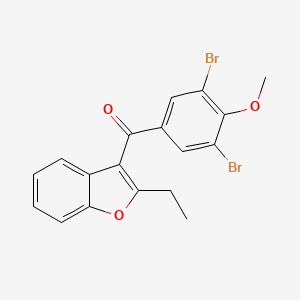
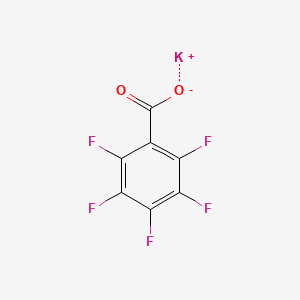
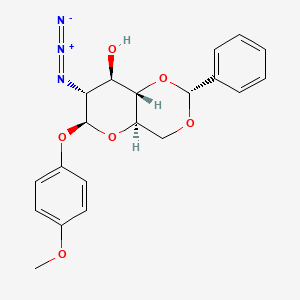
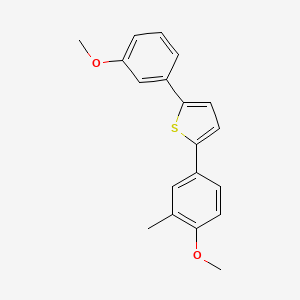
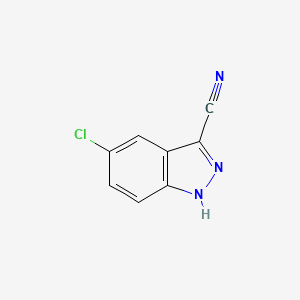
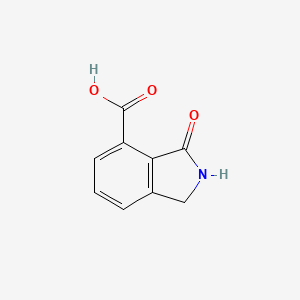
![6-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1419128.png)
